molecular formula C13H8F3N5O B14927682 N-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B14927682
M. Wt: 307.23 g/mol
InChI Key: YDOVZHBRPJVKAQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[4-(TRIFLUOROMETHYL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound often employs microwave-mediated, catalyst-free synthesis methods to enhance yield and reduce reaction time . This method involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile .

Chemical Reactions Analysis

Types of Reactions

N~2~-[4-(TRIFLUOROMETHYL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazolopyrimidines, amines, and oxides .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N2-[4-(TRIFLUOROMETHYL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves the inhibition of specific enzymes and pathways:

Properties

Molecular Formula

C13H8F3N5O

Molecular Weight

307.23 g/mol

IUPAC Name

N-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C13H8F3N5O/c14-13(15,16)8-2-4-9(5-3-8)18-11(22)10-19-12-17-6-1-7-21(12)20-10/h1-7H,(H,18,22)

InChI Key

YDOVZHBRPJVKAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC(=N2)C(=O)NC3=CC=C(C=C3)C(F)(F)F)N=C1

Origin of Product

United States

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